6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
Description
6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride is a bicyclic indole derivative featuring a cyano group at position 6, a carboxylic acid at position 2, and a partially saturated indole ring system. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and proteomics research . This compound is structurally distinct due to the combination of a dihydroindole backbone, electron-withdrawing cyano group, and carboxylic acid functionality.
Properties
IUPAC Name |
6-cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6;/h1-3,9,12H,4H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCFGZXJLAYNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)C#N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through several steps to yield the desired indole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
Anticancer Activity
Research indicates that 6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride exhibits significant anticancer properties.
Mechanisms of Action :
- Induces apoptosis in cancer cell lines.
- Regulates apoptotic proteins and caspase production.
Case Study :
A study conducted on various indole derivatives, including this compound, demonstrated IC50 values ranging from 4.0 to 10.0 µM against multiple cancer cell lines. This suggests that indole-based compounds may be effective in oncology treatments.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal) | 6.76 |
| A549 (Lung) | >200 |
Anti-inflammatory Effects
The compound shows promise in treating inflammatory diseases by modulating immune responses.
Biological Activity :
In vitro studies have indicated that it significantly reduces pro-inflammatory cytokines such as IL-6 and TNF-alpha.
| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 10 | 89 | 78 |
| 25 | 95 | 82 |
This data suggests that the compound may serve as a therapeutic agent for managing inflammation .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens.
Mechanisms of Action :
It interacts with enzymes involved in the synthesis of alkaloids and exhibits inhibitory effects against bacteria and fungi.
Summary of Biological Activities
The diverse biological activities of this compound highlight its potential as a therapeutic agent in several areas:
| Activity Type | Potential Applications |
|---|---|
| Anticancer | Treatment of various cancers |
| Anti-inflammatory | Management of inflammatory diseases |
| Antimicrobial | Treatment of bacterial and fungal infections |
Mechanism of Action
The mechanism of action of 6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride
- Key Differences: Lacks the cyano group at position 6 but retains the carboxylic acid at position 2.
- Applications : Used in proteomics research due to its polar carboxylic acid group, which facilitates interactions with biomolecules .
6-Cyanopyridine-2-carboxylic acid
- Key Differences: Replaces the dihydroindole core with a pyridine ring. The cyano and carboxylic acid groups are retained but positioned on a simpler aromatic system.
- Relevance: Highlights the role of cyano-carboxylic acid motifs in modulating electronic properties for catalysis or drug design .
1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole-2-carboxylic acid
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride | C₁₀H₉ClN₂O₂ | 224.65 | Not reported | Cyano, carboxylic acid, HCl |
| 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride | C₉H₁₀ClNO₂ | 199.63 | Not reported | Carboxylic acid, HCl |
| Indole-6-carboxylic acid | C₉H₇NO₂ | 161.15 | 256–259 | Carboxylic acid |
| 6-Cyanopyridine-2-carboxylic acid | C₇H₄N₂O₂ | 148.12 | Not reported | Cyano, carboxylic acid |
Notes:
- The hydrochloride salts (e.g., 6-cyano and 2,3-dihydroindole derivatives) exhibit improved aqueous solubility compared to their free base counterparts .
- Indole-6-carboxylic acid’s high melting point (256–259°C) reflects strong intermolecular hydrogen bonding due to the carboxylic acid group .
Biological Activity
6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride (CAS Number: 2413866-59-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article delves into the compound's biological activity, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent studies.
- IUPAC Name : 6-cyanoindoline-2-carboxylic acid hydrochloride
- Molecular Formula : C₁₀H₈N₂O₂·HCl
- Molecular Weight : 224.65 g/mol
- Purity : ≥95% .
The biological activity of 6-cyano-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is primarily attributed to its interaction with various biological targets:
- HIV Integrase Inhibition :
- Recent studies have identified indole derivatives as potent inhibitors of HIV-1 integrase, a critical enzyme in the viral lifecycle. The indole core structure allows for chelation with magnesium ions in the integrase active site, effectively blocking viral replication. For instance, derivatives of indole-2-carboxylic acid showed IC₅₀ values as low as 0.13 μM against integrase .
- Anticancer Activity :
- Compounds with similar structural motifs have been shown to induce apoptosis in cancer cells. A series of indole derivatives were tested for their ability to inhibit tubulin polymerization, a mechanism crucial for cell division. Notably, modifications at specific positions on the indole ring significantly enhanced apoptotic activity .
Study 1: Antiviral Activity
A study explored the antiviral properties of various indole derivatives, including 6-cyano-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride. The compound was found to effectively inhibit HIV-1 integrase with a binding affinity that suggests a promising scaffold for further drug development .
| Compound | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Compound 3 | 12.41 | Integrase inhibition |
| Compound 20a | 0.13 | Integrase inhibition |
Study 2: Apoptosis Induction
Another study investigated the apoptotic effects of indole derivatives on T47D breast cancer cells. The findings indicated that certain modifications on the indole structure led to significant increases in cytotoxicity and apoptosis induction.
| Compound | EC₅₀ (μM) | Mechanism |
|---|---|---|
| Compound 9b | 0.1 | Apoptosis via tubulin inhibition |
| Compound 3a | 0.9 | Apoptosis induction |
Structure-Activity Relationship (SAR)
The biological efficacy of 6-cyano-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride can be attributed to specific structural features:
- Cyclic Structures : The presence of the indole ring is essential for biological activity due to its ability to interact with target proteins.
- Substituents : Modifications at the C2 and C6 positions have shown to enhance potency against viral and cancerous cells through improved binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
